(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione
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Overview
Description
(5R,6R,7S,9S)-pentacyclo[54002,603,1005,9]undecane-8,11-dione is a complex organic compound characterized by its unique pentacyclic structure This compound is a derivative of pentacycloundecane, featuring a cage-like framework that imparts significant strain and unusual bond angles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, followed by a series of cyclization and oxidation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione undergoes various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of strain and unusual bond angles on reactivity.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Explored for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which (5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione exerts its effects is largely dependent on its interactions with other molecules. The compound’s strained structure and reactive ketone groups allow it to form strong interactions with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects or changes in material properties.
Comparison with Similar Compounds
Similar Compounds
1,7-Dimethylpentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione: A derivative with methyl groups at positions 1 and 7, exhibiting similar structural features but different reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: The parent compound without the ketone groups, used to study the effects of functionalization on reactivity and properties.
Uniqueness
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione is unique due to its specific stereochemistry and the presence of two ketone groups, which significantly influence its chemical behavior and potential applications. The compound’s strained structure and unusual bond angles make it a valuable model for studying the effects of molecular strain on reactivity and interactions.
Properties
Molecular Formula |
C11H10O2 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(5R,6R,7S,9S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione |
InChI |
InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2/t2-,3?,4-,5?,6+,7?,8+,9?/m1/s1 |
InChI Key |
WTUFOKOJVXNYTJ-LQZKHQHBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@H]4C5C3C1C([C@H]2C4=O)C5=O |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5=O |
Origin of Product |
United States |
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